N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative. For example, the reaction of 2-chlorobenzohydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the oxadiazole intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: Finally, the propanamide moiety is introduced through an amidation reaction. This can be done by reacting the sulfonylated oxadiazole with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring or the sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of different functional groups.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings. Halogen atoms like chlorine and fluorine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as an antitubercular agent, antiviral agent, and anti-inflammatory agent
Biological Studies: It can be used in studies to understand the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a tool to probe biological pathways and identify new drug targets.
Industrial Applications: It may have applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide: Similar structure but with a methyl group instead of a fluorine atom on the benzene ring.
Uniqueness
The uniqueness of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The combination of the oxadiazole ring, the sulfonyl group, and the specific aromatic substitutions makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-14-4-2-1-3-13(14)16-21-22-17(26-16)20-15(23)9-10-27(24,25)12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIKHDRGWUFJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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